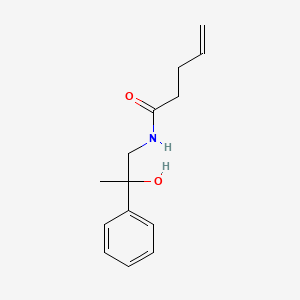

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide, also known as HPPPE, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. HPPPE is a derivative of capsaicin, a compound found in chili peppers known for its pain-relieving properties. HPPPE has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.

Aplicaciones Científicas De Investigación

Antibacterial Activity

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide and its derivatives have been explored for their antibacterial properties. A study by Cindrić et al. (2018) synthesized novel enaminones, including derivatives of N-(2-hydroxy-2-phenylpropyl)pent-4-enamide, and evaluated their antibacterial activity. These compounds demonstrated mild or no antibacterial activity, suggesting potential for further exploration in this area (Cindrić et al., 2018).

Anticonvulsant Potential

Research has shown that cinnamamide derivatives, closely related to N-(2-hydroxy-2-phenylpropyl)pent-4-enamide, exhibit promising anticonvulsant activity. Żesławska et al. (2017) and Gunia-Krzyżak et al. (2017) have conducted studies on N-substituted cinnamamide derivatives, assessing their efficacy in models of seizures. These studies indicate the potential use of these compounds, including N-(2-hydroxy-2-phenylpropyl)pent-4-enamide, in the treatment of seizure disorders (Żesławska et al., 2017); (Gunia-Krzyżak et al., 2017).

Electrospray Ionization Mass Spectrometry

In the field of mass spectrometry, N-(2-hydroxy-2-phenylpropyl)pent-4-enamide derivatives have been used to study fragmentation patterns. Bigler and Hesse (1995) analyzed the fragmentation of N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, a related compound, in electrospray ionization tandem mass spectrometry. This research contributes to understanding the behavior of such compounds in mass spectrometry analyses (Bigler & Hesse, 1995).

Organic Synthesis and Pharmaceutical Applications

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide and its analogs have significant applications in organic synthesis and pharmaceutical development. Research has focused on synthesizing and characterizing these compounds for various purposes, including exploring their anticonvulsant, antibacterial, and potential antiviral activities. For example, the synthesis of antibiotic SF-2312 and the evaluation of cinnamamide derivatives for anticonvulsant activity highlight the versatility of these compounds in pharmaceutical research (Hanaya & Itoh, 2010); (Żesławska et al., 2017).

Isomerization and Catalysis

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide derivatives have been studied in the context of isomerization and catalysis. Sergeyev and Hesse (2003) described a method for preparing enamides, which are valuable in organic synthesis, by isomerizing unsaturated amides, including N-(2-hydroxy-2-phenylpropyl)pent-4-enamide derivatives (Sergeyev & Hesse, 2003).

Propiedades

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-4-10-13(16)15-11-14(2,17)12-8-6-5-7-9-12/h3,5-9,17H,1,4,10-11H2,2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBOKSXITXXSGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC=C)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenylpropyl)pent-4-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2438975.png)

![8-(4-Bromophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438979.png)

![4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438982.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2438983.png)

![4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2438987.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2438989.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2438992.png)

![N-[2-(4-Chlorophenyl)-1-pyridin-2-ylethyl]prop-2-enamide](/img/structure/B2438993.png)

![[2-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B2438994.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2438995.png)